4-methyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide
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Overview
Description
4-methyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a methyl group and a trifluoromethoxyphenyl group
Mechanism of Action
Target of Action
The primary target of 4-methyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids, and it plays a crucial role in biological processes such as inflammation and blood pressure regulation .
Mode of Action
The compound interacts with sEH by forming additional hydrogen bonds in the active site of the enzyme . This interaction inhibits the activity of sEH, altering the metabolism of certain fatty acids .
Biochemical Pathways
By inhibiting sEH, the compound affects the metabolism of epoxyeicosatrienoic acids (EETs), which are fatty acid metabolites. EETs have vasodilatory and anti-inflammatory effects, so inhibiting their degradation by sEH can lead to increased levels of EETs and thus enhanced anti-inflammatory and vasodilatory responses .
Pharmacokinetics
The compound’s lipophilic nature, suggested by the presence of the trifluoromethoxyphenyl group , may influence its absorption, distribution, metabolism, and excretion (ADME) properties. Lipophilic drugs are generally well-absorbed and can distribute widely in the body, but they may also be subject to extensive metabolism, which can affect their bioavailability.
Result of Action
The inhibition of sEH by this compound can lead to molecular and cellular effects such as reduced inflammation and lowered blood pressure . These effects are due to the increased levels of EETs resulting from sEH inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation, using methyl iodide or a similar methylating agent.
Attachment of the Trifluoromethoxyphenyl Group: This step involves the nucleophilic aromatic substitution of a trifluoromethoxybenzene derivative with the piperazine ring.
Formation of the Carbothioamide Group: The final step involves the reaction of the piperazine derivative with a thiocarbamoyl chloride under basic conditions to form the carbothioamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-methyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of piperazine derivatives with biological targets. Its trifluoromethoxy group enhances its lipophilicity, making it a valuable tool for studying membrane interactions and transport mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Compounds with similar structures have shown activity against various biological targets, including enzymes and receptors, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure allows for the design of materials with tailored functionalities.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-[4-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
- 4-methyl-N-[4-(methoxy)phenyl]piperazine-1-carbothioamide
- 4-methyl-N-[4-(fluoromethoxy)phenyl]piperazine-1-carbothioamide
Uniqueness
4-methyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
By comparing it with similar compounds, researchers can better understand the influence of different substituents on the compound’s properties and optimize its design for specific applications.
Properties
IUPAC Name |
4-methyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3OS/c1-18-6-8-19(9-7-18)12(21)17-10-2-4-11(5-3-10)20-13(14,15)16/h2-5H,6-9H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNASYLMOWQEAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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